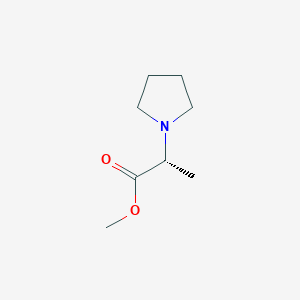
(R)-Methyl 2-(pyrrolidin-1-yl)propanoate
概要
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For example, a related compound, “®-2-(2-Oxopyrrolidin-1-yl)butanamide”, has the InChI code "1S/C8H14N2O2/c1-2-6 (8 (9)12)10-5-3-4-7 (10)11/h6H,2-5H2,1H3, (H2,9,12)/t6-/m1/s1" .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, a related compound, “Ethyl 3-(pyrrolidin-1-yl)propanoate”, has a molecular weight of 171.24, is a liquid at room temperature, and should be stored at 2-8°C .科学的研究の応用
Role in Pharmacological Agents
(R)-Methyl 2-(pyrrolidin-1-yl)propanoate, and its structural analogs, have been explored for their potential as effective pharmacological agents. Studies focus on their ability to facilitate memory processes and attenuate cognitive function impairments associated with head traumas, stroke, aging, and age-related pathologies. The stereochemistry of these compounds, particularly those based on the pyrrolidin-2-one pharmacophore, has been linked to their pharmacological profile, indicating a direct relationship between the configuration of stereocenters and their biological properties. This has led to advancements in designing and synthesizing enantiomerically pure versions for improved efficacy (Veinberg et al., 2015).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core component of (R)-Methyl 2-(pyrrolidin-1-yl)propanoate, is widely utilized in medicinal chemistry for developing compounds to treat human diseases. This interest is amplified by the pyrrolidine ring's ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage. Pyrrolidine-based bioactive molecules exhibit target selectivity and have been characterized for their roles in various biological activities. The versatility of pyrrolidine as a scaffold for novel biologically active compounds is underscored by its structural and functional diversity, influencing the design of new drug candidates with different biological profiles (Li Petri et al., 2021).
Importance in Chemical Kinetic Modeling for Biodiesel Combustion
The role of pyrrolidine derivatives extends beyond pharmacological applications into the realm of biodiesel combustion, where chemical kinetic modeling seeks to improve understanding and efficiency. The complexity of biodiesel's composition necessitates the study of surrogates, simpler molecules like (R)-Methyl 2-(pyrrolidin-1-yl)propanoate, to capture the primary characteristics of biodiesel combustion. This research aids in developing clean and efficient combustors by advancing the kinetic modeling of molecules that bear structural similarities to components of biodiesel, offering insights into combustion processes and emission characteristics (Lai et al., 2011).
Safety and Hazards
The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). For example, “Ethyl 3-(pyrrolidin-1-yl)propanoate” has hazard statements H302-H315-H318-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
将来の方向性
The future directions for research on “®-Methyl 2-(pyrrolidin-1-yl)propanoate” and related compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in various fields. For instance, the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines represents a promising direction for future research .
作用機序
The pyrrolidine ring allows a greater chance of generating structural diversity due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called "pseudorotation" .
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
methyl (2R)-2-pyrrolidin-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h7H,3-6H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYHICYAWLIZRU-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-(pyrrolidin-1-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1415195.png)

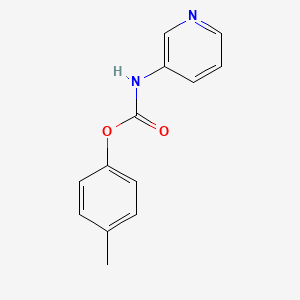
![[2-(But-2-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1415198.png)
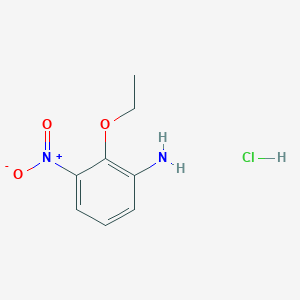

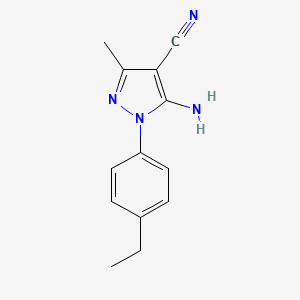

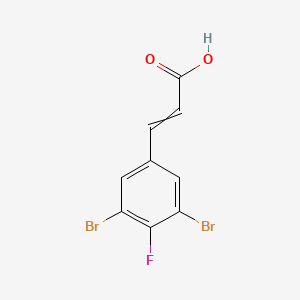
![(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1415210.png)
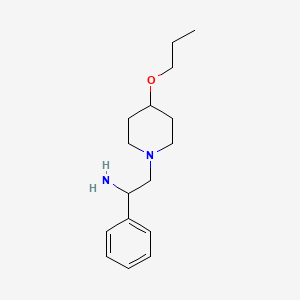
![{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1415212.png)

![1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1415214.png)